AG 555

Description

Properties

IUPAC Name |

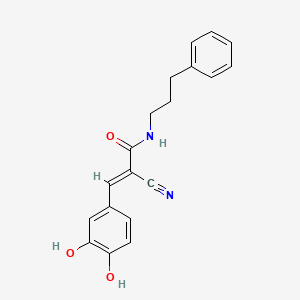

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQOBTOAOGXIFL-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017644 | |

| Record name | Tyrphostin AG 555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-34-2 | |

| Record name | Tyrphostin AG 555 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyrphostin AG 555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AG 555 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of AG 555 (Tyrphostin 23)

Introduction

This compound, also known as Tyrphostin 23, is a member of the tyrphostin family of protein tyrosine kinase inhibitors. It is a widely used research tool for studying the roles of the Epidermal Growth Factor Receptor (EGFR) signaling pathway in various cellular processes. This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action: EGFR Inhibition

The primary mechanism of action of this compound is the selective inhibition of the EGFR protein tyrosine kinase. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, differentiation, and survival.

This compound exerts its inhibitory effect by competing with ATP for its binding site on the catalytic domain of the EGFR. This competitive inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. By blocking this initial step, this compound effectively abrogates the cellular responses to EGFR ligands like Epidermal Growth Factor (EGF).

Quantitative Data

The inhibitory potency of this compound has been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (EGFR Kinase Activity) | ~10 µM | A431 cell membranes | |

| IC₅₀ (EGF-induced cell proliferation) | 15 µM | NIH 3T3 cells | |

| IC₅₀ (EGF-induced DNA synthesis) | 13 µM | Swiss 3T3 cells |

Signaling Pathways Affected

By inhibiting EGFR, this compound affects multiple downstream signaling cascades that are crucial for cellular function. The most well-characterized of these is the Ras-Raf-MEK-ERK (MAPK) pathway.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

1. In Vitro EGFR Kinase Assay

This assay directly measures the ability of this compound to inhibit the phosphorylation of a substrate by EGFR.

-

Materials: Purified recombinant EGFR kinase domain, [γ-³²P]ATP, peptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound, kinase reaction buffer.

-

Methodology:

-

The EGFR kinase is incubated with varying concentrations of this compound in the kinase reaction buffer.

-

The kinase reaction is initiated by adding the peptide substrate and [γ-³²P]ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP, often by spotting the mixture onto phosphocellulose paper and washing.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

2. Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of cells that depend on EGFR signaling.

-

Materials: A relevant cell line (e.g., A431, NIH 3T3), cell culture medium, fetal bovine serum, EGF, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO).

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The medium is replaced with a low-serum medium to reduce basal EGFR activation.

-

Cells are treated with a range of concentrations of this compound for a short pre-incubation period.

-

EGF is added to stimulate proliferation.

-

The cells are incubated for a period of 48-72 hours.

-

The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

After a few hours of incubation, the formazan crystals are dissolved using a solubilization buffer.

-

The absorbance of the solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

-

The IC₅₀ for cell proliferation is determined from the dose-response curve.

-

Caption: Experimental workflow for an MTT cell proliferation assay.

Conclusion

This compound (Tyrphostin 23) is a potent and selective inhibitor of the EGFR tyrosine kinase. Its mechanism of action involves the competitive inhibition of ATP binding, leading to the suppression of receptor autophosphorylation and the blockade of downstream signaling pathways such as the MAPK cascade. This inhibitory activity translates to the suppression of EGF-dependent cellular processes, most notably proliferation. The well-defined mechanism and quantifiable effects of this compound make it an invaluable tool for researchers in oncology and cell biology for dissecting the roles of EGFR signaling in health and disease.

Tyrphostin AG 555: A Technical Guide to its Discovery, Mechanism, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 555, also known as Tyrphostin B46, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its discovery in the early 1990s marked a significant advancement in the targeted inhibition of signal transduction pathways implicated in cancer and other proliferative diseases. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental protocols associated with Tyrphostin this compound. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Discovery and History

The discovery of Tyrphostin this compound is rooted in the pioneering work of Dr. Alexander Levitzki and his colleagues at the Hebrew University of Jerusalem. Their research in the late 1980s and early 1990s focused on the systematic synthesis and characterization of a novel class of protein tyrosine kinase inhibitors, which they termed "tyrphostins"[1]. The rationale was to develop small molecules that could specifically target the ATP-binding site of tyrosine kinases, thereby blocking their catalytic activity and downstream signaling.

Tyrphostin this compound belongs to the α-amido benzylidenemalononitrile class of tyrphostins. Its synthesis and initial characterization were first reported in a seminal 1991 paper by Gazit et al. in the Journal of Medicinal Chemistry. This study detailed the structure-activity relationships of a series of tyrphostin derivatives and identified compounds with high potency and selectivity for the EGFR kinase.

Mechanism of Action

Tyrphostin this compound functions as a competitive inhibitor of ATP at the catalytic domain of the EGFR. By occupying the ATP-binding pocket, it prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and its substrates. This inhibition of autophosphorylation and substrate phosphorylation effectively blocks the initiation of downstream signaling cascades.

The inhibition of EGFR signaling by Tyrphostin this compound has been shown to have several cellular consequences, including:

-

Inhibition of cell proliferation: By blocking the mitogenic signals emanating from EGFR, Tyrphostin this compound can arrest the growth of cancer cells that are dependent on this pathway.

-

Induction of cell cycle arrest: Studies have demonstrated that Tyrphostin this compound can cause cell cycle arrest at the G1/S transition phase, an effect linked to the inhibition of cyclin-dependent kinase 2 (Cdk2) activation.

-

Modulation of downstream signaling: Tyrphostin this compound has been shown to affect downstream signaling molecules, including the MAP kinase pathway.

Quantitative Data

The following tables summarize the key quantitative data for Tyrphostin this compound from various studies.

| Parameter | Target | Value | Reference |

| IC50 | EGFR (cell-free assay) | 0.7 µM | [2] |

| IC50 | ErbB2 (HER2) | 35 µM | |

| IC50 | Mo-MuLV reverse transcriptase | 10.8 µM | |

| IC50 | EGF-dependent growth of HER14 cells | 2.5 µM | |

| IC50 | Proliferation of renal carcinoma cell lines (A-498, Caki-1, Caki-2) | 3 - 16 µM | |

| IC50 | Proliferation of transitional carcinoma cell lines (RT4, J82, T24) | 3 - 16 µM |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize Tyrphostin this compound are provided below.

EGFR Kinase Activity Assay (In Vitro)

This protocol is based on a continuous-read kinase assay format.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain

-

Y12-Sox conjugated peptide substrate

-

ATP

-

Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

Tyrphostin this compound stock solution (in DMSO)

-

384-well, white, non-binding surface microtiter plate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of Tyrphostin this compound in 50% DMSO.

-

In a 384-well plate, add 0.5 µL of the diluted Tyrphostin this compound or 50% DMSO (for control).

-

Add 5 µL of EGFR kinase solution (e.g., 5 nM final concentration) to each well and pre-incubate for 30 minutes at 27°C.

-

Prepare the ATP/peptide substrate mix in kinase reaction buffer (e.g., 15 µM ATP and 5 µM Y12-Sox peptide final concentrations).

-

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes.

-

Determine the initial reaction velocity from the linear portion of the progress curves.

-

Plot the initial velocity against the logarithm of the Tyrphostin this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Tyrphostin this compound on cell viability.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., A431)

-

Complete cell culture medium

-

Tyrphostin this compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate spectrophotometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of Tyrphostin this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of Tyrphostin this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and plot it against the Tyrphostin this compound concentration to determine the IC50 value.

-

Cell Cycle Analysis (Flow Cytometry)

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of Tyrphostin this compound on the cell cycle distribution.

-

Reagents and Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Tyrphostin this compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in culture dishes and treat them with Tyrphostin this compound at the desired concentration for a specific duration (e.g., 24 or 48 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

The following diagrams illustrate key concepts related to Tyrphostin this compound.

Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin this compound.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Logical relationship of Tyrphostin this compound's molecular action to its cellular effects.

References

AG 555: A Technical Whitepaper on its Biological Activity and Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG 555, a member of the tyrphostin family of protein kinase inhibitors, has emerged as a significant tool in cellular biology and a potential scaffold for therapeutic development. This document provides an in-depth technical overview of the biological activity of this compound, with a primary focus on its role as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). We will explore its mechanism of action, summarize its inhibitory and antiproliferative activities through structured data, detail relevant experimental methodologies, and visualize the associated signaling pathways and experimental workflows.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a critical role in regulating essential cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This compound, also known as Tyrphostin this compound, is a small molecule inhibitor that has demonstrated significant and selective inhibitory activity against EGFR kinase.[2][3] This whitepaper will serve as a comprehensive technical guide to the biological functions and molecular targets of this compound.

Mechanism of Action

This compound exerts its primary biological effect through the competitive inhibition of ATP binding to the catalytic domain of the EGFR tyrosine kinase.[1] This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades that are crucial for cell growth and survival. The primary signaling pathways affected by this compound-mediated EGFR inhibition are the RAS-RAF-MEK-ERK (MAPK) pathway, which is heavily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, a critical regulator of cell survival and apoptosis.[1]

Beyond its effects on EGFR, this compound has been shown to block the activation of Cyclin-Dependent Kinase 2 (Cdk2), leading to cell cycle arrest at the G1/S phase.[2][4] This dual mechanism of action, targeting both a key signaling receptor and a critical cell cycle regulator, underscores its potent antiproliferative effects.

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling cascade and the point of intervention by this compound.

Caption: EGFR signaling pathway and inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory and antiproliferative data.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (µM) | Comments |

| EGFR | 0.7 | Potent and selective inhibition.[2][3] |

| ErbB2 (HER2) | 35 | Demonstrates 50-fold selectivity for EGFR over ErbB2.[3] |

| Mo-MuLV Reverse Transcriptase | 10.8 | Also exhibits antiviral activity.[3] |

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Comments |

| A-498 | Renal Carcinoma | 3 - 16 | Dose-dependent inhibition of cell proliferation.[2] |

| Caki-1 | Renal Carcinoma | 3 - 16 | Dose-dependent inhibition of cell proliferation.[2] |

| Caki-2 | Renal Carcinoma | 3 - 16 | Dose-dependent inhibition of cell proliferation.[2] |

| RT4 | Transitional Carcinoma | 3 - 16 | Dose-dependent inhibition of cell proliferation.[2] |

| J82 | Transitional Carcinoma | 3 - 16 | Dose-dependent inhibition of cell proliferation.[2] |

| T24 | Transitional Carcinoma | 3 - 16 | Dose-dependent inhibition of cell proliferation.[2] |

| HPV16-immortalized human keratinocytes | Not applicable | - | Induces G1 growth arrest and apoptosis.[2] |

| HER 14 | - | 2.5 | Inhibits EGF-dependent growth.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro EGFR Kinase Assay (Radiometric)

This protocol describes a method for determining the in vitro inhibitory activity of this compound against EGFR kinase using a radiometric assay.

Materials:

-

Recombinant human EGFR kinase domain

-

This compound (stock solution in DMSO)

-

[γ-³²P]ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

96-well filter plates

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the EGFR kinase and the diluted this compound or vehicle control (DMSO).

-

Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the peptide substrate and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding TCA to precipitate the proteins and peptide substrate.

-

Transfer the reaction mixture to a filter plate and wash several times with TCA to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Quantify the amount of incorporated ³²P using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the antiproliferative effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the wells and add the medium containing the diluted this compound or vehicle control.

-

Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

Experimental and Logical Workflows

Workflow for Evaluating a Novel Kinase Inhibitor

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel kinase inhibitor like this compound.

Caption: A typical workflow for kinase inhibitor evaluation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of EGFR, a key oncogenic driver. Its ability to induce cell cycle arrest and apoptosis in various cancer cell lines highlights its potential as a valuable research tool and a starting point for the development of novel anticancer therapeutics. The data and protocols presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals working with this compound and other EGFR inhibitors. Further investigation into its efficacy in in vivo models and its potential for combination therapies is warranted.

References

The AG 555 Signaling Cascade: A Technical Guide for Researchers

An In-depth Examination of the Cellular Effects of a Potent EGFR and Cdk2 Inhibitor

AG 555, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase and Cyclin-dependent kinase 2 (Cdk2).[1][2] This dual inhibitory action positions this compound as a significant tool for investigating cellular signaling pathways and a potential therapeutic agent. Its effects are multifaceted, ranging from cell cycle arrest to the modulation of stress-activated protein kinase cascades. This technical guide provides a comprehensive overview of the this compound signaling cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound exerts its primary effects through the inhibition of two key cellular proteins:

-

Epidermal Growth Factor Receptor (EGFR): As a member of the receptor tyrosine kinase family, EGFR plays a crucial role in regulating cell proliferation, survival, and differentiation. This compound acts as a potent inhibitor of EGFR kinase autophosphorylation.[3]

-

Cyclin-dependent kinase 2 (Cdk2): Cdk2 is a critical regulator of the cell cycle, particularly the G1 to S phase transition. This compound has been shown to block the activation of Cdk2, leading to cell cycle arrest.[1][2]

The inhibition of these two central signaling nodes triggers a cascade of downstream events, profoundly impacting cellular homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

| Target | IC50 Value | Assay Conditions | Reference |

| EGFR Kinase Autophosphorylation | 0.7 µM | Cell-free assay | [4][5][6] |

| ErbB2 | 35 µM | Not specified | |

| Mo-MuLV Reverse Transcriptase | 10.8 µM | Not specified |

Table 1: In Vitro Inhibitory Activity of this compound. This table details the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets.

| Cell Line | Effect | Concentration | Incubation Time | Reference |

| HPV16-immortalized keratinocytes | G1 growth arrest (IC50) | 6.4 µM | Not specified | [6] |

| Normal keratinocytes | G1 growth arrest (IC50) | 9.4 µM | Not specified | [6] |

| NIH/3T3-Mo-MuLV infected cells | Inhibition of proviral DNA integration | 100 µM | 1 hour | [2][7] |

| Bovine Papillomavirus (BPV-1)-transformed fibroblasts | Selective down-regulation of viral transcripts | 30 µM | 4 hours | [8] |

Table 2: Cellular Activity of this compound. This table summarizes the effective concentrations of this compound in various cell-based assays.

Signaling Pathways

The inhibition of EGFR and Cdk2 by this compound initiates a complex signaling cascade, a key feature of which is the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.

While the precise molecular links are still under investigation, the inhibition of EGFR by this compound is thought to trigger a cellular stress response that leads to the phosphorylation and activation of JNK and p38. This activation is a key mediator of this compound's ability to selectively suppress Bovine Papillomavirus (BPV-1) transcription.[8] Concurrently, the inhibition of Cdk2 by this compound directly contributes to the observed G1/S phase cell cycle arrest.[1][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blot Analysis of JNK and p38 Phosphorylation

This protocol is used to determine the activation state of JNK and p38 kinases following this compound treatment.

Materials:

-

Cell line of interest

-

This compound (dissolved in DMSO)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-phospho-JNK, anti-phospho-p38, anti-total-JNK, anti-total-p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize protein concentrations and run the samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Cell line of interest

-

This compound (dissolved in DMSO)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with this compound or vehicle as described for Western blotting.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes on ice.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Conclusion

This compound is a valuable research tool for dissecting the intricate signaling networks that govern cell proliferation and stress responses. Its ability to potently inhibit both EGFR and Cdk2 provides a unique mechanism for inducing cell cycle arrest and activating the JNK/p38 MAPK pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers seeking to utilize this compound in their studies and for professionals involved in the development of novel therapeutic strategies targeting these critical cellular pathways. Further investigation into the precise molecular events downstream of this compound-mediated inhibition will undoubtedly yield deeper insights into the complex interplay of cellular signaling.

References

- 1. p38 kinase activity assay [bio-protocol.org]

- 2. Inhibition of Cyclin-dependent Kinase 2 Signaling Prevents Liver Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the EGFR/p38/JNK Pathway by Mitochondrial-Derived Hydrogen Peroxide Contributes To Oxygen-induced Contraction Of Ductus Arteriosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p38 beta Kinase Enzyme System Application Note [promega.com]

- 5. promega.com [promega.com]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. promega.com [promega.com]

- 8. benchchem.com [benchchem.com]

AG 555: A Technical Guide to its Research Applications in Cellular Signaling and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG 555, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive technical overview of its research applications, including its mechanism of action, effects on cellular signaling pathways, and its use as a tool in cancer and antiviral research. Detailed experimental protocols, quantitative data on its inhibitory activities, and visualizations of the relevant signaling pathways are presented to facilitate its use in a laboratory setting.

Introduction

This compound is a member of the tyrphostin family of protein tyrosine kinase inhibitors. It acts as a competitive inhibitor of ATP binding to the catalytic domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. Its selectivity for EGFR over other tyrosine kinases, such as ErbB2 and the insulin receptor kinase, makes it a valuable tool for dissecting the role of EGFR-mediated signaling in various cellular processes.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of EGFR tyrosine kinase activity. Upon binding of its cognate ligands (e.g., EGF, TGF-α), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, differentiation, and migration.

By blocking the initial autophosphorylation step, this compound effectively abrogates these downstream signals.

Quantitative Analysis of this compound Inhibitory Activity

The potency of this compound has been quantified in various experimental systems. The following table summarizes key half-maximal inhibitory concentration (IC50) values.

| Target/Process | Cell Line/System | IC50 Value | Reference |

| EGFR Kinase Activity | Cell-free assay | 0.7 µM | [1][2][3] |

| ErbB2 (HER2) Kinase Activity | Cell-free assay | 35 µM | [4][5] |

| Insulin Receptor Kinase Activity | Cell-free assay | >140-fold selectivity over EGFR | [1][6] |

| Cell Growth (HPV16-immortalized keratinocytes) | HPV16-immortalized keratinocytes | 6.4 µM | [1][6] |

| Cell Growth (Normal keratinocytes) | Normal keratinocytes | 9.4 µM | [1][6] |

| Cell Growth (Renal carcinoma cell lines A-498, Caki-1, Caki-2) | A-498, Caki-1, Caki-2 | 3 - 16 µM | [2] |

| Cell Growth (Transitional carcinoma cell lines RT4, J82, T24) | RT4, J82, T24 | 3 - 16 µM | [2] |

| Moloney Murine Leukemia Virus (Mo-MuLV) Replication | NIH/3T3 cells | Not specified | [7] |

Key Research Applications and Experimental Protocols

Inhibition of EGFR Signaling

This compound is widely used to study the physiological and pathological roles of EGFR signaling. A common application is to treat cells with this compound and observe the effect on downstream signaling events, such as the phosphorylation of MAP kinases.

This protocol describes how to assess the effect of this compound on the activation of the JNK and p38 MAP kinase pathways.

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., HeLa, A431) to 70-80% confluency in appropriate growth medium.

-

Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling activity.

-

Treat the cells with the desired concentration of this compound (typically 10-100 µM) or vehicle (DMSO) for a specified time (e.g., 1-24 hours). In some experiments, cells are subsequently stimulated with EGF to induce EGFR signaling.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-JNK, total JNK, phospho-p38, and total p38 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Cell Cycle Analysis

This compound has been shown to induce G1 phase cell cycle arrest. This can be investigated using flow cytometry to analyze the DNA content of treated cells.

-

Cell Culture and Treatment:

-

Seed cells at a density that will not allow them to reach confluency during the experiment.

-

Treat cells with this compound (e.g., 10-50 µM) or vehicle for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1 ml of ice-cold PBS.

-

While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells at 300 x g for 5 minutes.

-

Decant the ethanol and wash the cells with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases of the cell cycle can be determined by analyzing the fluorescence intensity of the PI-stained cells.

-

Antiviral Research

This compound has demonstrated antiviral activity against certain viruses, such as Moloney murine leukemia virus (Mo-MuLV) and bovine papillomavirus (BPV). Its mechanism in this context involves the inhibition of viral replication processes.

-

Cell Seeding:

-

Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

-

Virus Infection and Treatment:

-

Prepare serial dilutions of the virus stock.

-

Infect the cell monolayers with a known titer of the virus for 1-2 hours at 37°C.

-

Remove the viral inoculum and wash the cells with PBS.

-

Overlay the cells with a medium (e.g., DMEM with 2% FBS and 0.5% agarose) containing various concentrations of this compound or vehicle control.

-

-

Plaque Visualization and Quantification:

-

Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-5 days).

-

Fix the cells with a solution of 10% formalin.

-

Stain the cells with a crystal violet solution to visualize the plaques.

-

Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the vehicle-treated control to determine the IC50 of this compound for viral replication.

-

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scholar.harvard.edu [scholar.harvard.edu]

- 4. AVP‐IC50Pred: Multiple machine learning techniques‐based prediction of peptide antiviral activity in terms of half maximal inhibitory concentration (IC50) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

AG 555: A Technical Guide to its Role in Viral Replication Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 555, also known as Tyrphostin this compound, is a synthetic compound that has garnered attention in virology research for its potent antiviral properties. As a member of the tyrphostin family, it functions primarily as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR signaling pathways are frequently co-opted by viruses to facilitate their entry, replication, and spread.[2][3][4] By targeting this host-cell factor, this compound presents a promising avenue for the development of broad-spectrum antiviral therapies. This technical guide provides an in-depth overview of the core mechanisms of this compound in viral replication, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Mechanism of Action

This compound exerts its antiviral effects by inhibiting EGFR, a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][5] Many viruses have evolved to exploit EGFR signaling to promote their own replication.[2][3][4] this compound also demonstrates inhibitory activity against Cyclin-dependent kinase 2 (Cdk2), a key regulator of the cell cycle.[1] This dual-inhibitory function contributes to its ability to halt viral replication processes that are dependent on host cell proliferation.

Antiviral Spectrum and Efficacy

Research has primarily focused on the efficacy of this compound against two main types of viruses: retroviruses, specifically Moloney murine leukemia virus (Mo-MuLV), and papillomaviruses, exemplified by Bovine Papillomavirus (BPV).

Quantitative Data on Antiviral Activity

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

| Target | Metric | Value | Virus Context |

| EGFR | IC50 | 0.7 µM | General |

| Mo-MuLV Reverse Transcriptase | IC50 | 10.8 µM | Moloney Murine Leukemia Virus |

| Mo-MuLV Replication | Effective Concentration | 100 µM | Moloney Murine Leukemia Virus |

Key Experiments and Protocols

This section details the methodologies for the key experiments that have demonstrated the antiviral activity of this compound.

Inhibition of Moloney Murine Leukemia Virus (Mo-MuLV) Replication

This compound has been shown to inhibit both the early and late stages of the Mo-MuLV replication cycle.

This experiment aims to quantify the effect of this compound on the integration of Mo-MuLV proviral DNA into the host cell genome.

Experimental Protocol:

-

Cell Culture and Infection: NIH/3T3 cells are cultured to 80-90% confluency. The cells are then infected with Mo-MuLV at a specific multiplicity of infection (MOI).

-

This compound Treatment: Immediately following infection, the culture medium is replaced with fresh medium containing 100 µM this compound. A control group is treated with a vehicle (e.g., DMSO).

-

DNA Extraction: After 24-48 hours of incubation, genomic DNA is extracted from both treated and control cells using a commercial DNA extraction kit.

-

Quantification of Integrated Provirus: The amount of integrated proviral DNA is quantified using a nested PCR approach. The first round of PCR amplifies a region of the host genome adjacent to the integrated provirus using primers specific to the host DNA and the viral long terminal repeat (LTR). The second, nested PCR then amplifies a product within the initial amplicon using primers specific to the viral genome. The final PCR products are resolved by gel electrophoresis and quantified.

This experiment assesses the impact of this compound on the synthesis of viral proteins in chronically infected cells.

Experimental Protocol:

-

Cell Culture: NIH/3T3 cells chronically infected with Mo-MuLV are cultured to a suitable density.

-

This compound Treatment: The cells are treated with 100 µM this compound for a specified period (e.g., 24 hours). A control group is treated with a vehicle.

-

Metabolic Labeling: Cells are incubated with a medium containing a radiolabeled amino acid (e.g., [³⁵S]methionine) for a short period to label newly synthesized proteins.

-

Immunoprecipitation: Cell lysates are prepared, and viral proteins are immunoprecipitated using specific antibodies against Mo-MuLV proteins (e.g., gp70, p30).

-

SDS-PAGE and Autoradiography: The immunoprecipitated proteins are separated by SDS-PAGE, and the radiolabeled proteins are visualized and quantified by autoradiography.

Inhibition of Bovine Papillomavirus (BPV) Transcription

This compound has been demonstrated to selectively suppress the transcription of BPV-1.

Experimental Protocol:

-

Cell Culture: BPV-1 transformed fibroblasts are cultured under standard conditions.

-

This compound Treatment: Cells are treated with varying concentrations of this compound for a defined time course.

-

RNA Extraction: Total RNA is extracted from the treated and control cells.

-

Reverse Transcription Quantitative PCR (RT-qPCR): The expression levels of specific BPV-1 transcripts (e.g., E2 transactivator and repressor isoforms) are quantified by RT-qPCR using specific primers. Host housekeeping genes are used for normalization.

-

Data Analysis: The relative expression of viral transcripts is calculated to determine the effect of this compound on viral gene expression.

Signaling Pathways Modulated by this compound

The antiviral activity of this compound is intrinsically linked to its ability to modulate specific host cell signaling pathways.

EGFR Signaling Pathway in Mo-MuLV Inhibition

In the context of Mo-MuLV infection, the inhibition of EGFR by this compound disrupts downstream signaling cascades that are essential for viral replication. While the precise downstream effectors leading to the inhibition of DNA integration and protein synthesis are still under investigation, a plausible pathway involves the PI3K/Akt and Ras/MEK/ERK pathways, which are known to be activated by EGFR and are often exploited by retroviruses.

Caption: this compound inhibits Mo-MuLV replication by blocking EGFR signaling.

MAP Kinase Pathway in BPV-1 Transcription Inhibition

In BPV-1 transformed cells, this compound treatment leads to the activation of the MAP kinase pathway, specifically JNK and p38. This results in the phosphorylation of the transcription factor AP-1 (a heterodimer of c-Jun and ATF-2), which then binds to the viral genome and alters the ratio of the viral E2 transactivator to the E2 repressor, ultimately suppressing viral transcription.

Caption: this compound modulates BPV-1 transcription via the MAPK pathway.

Experimental Workflow for Antiviral Screening

A general workflow for screening compounds like this compound for antiviral activity is depicted below. This process typically involves initial cytotoxicity assays to determine the non-toxic concentration range, followed by various antiviral assays to measure the compound's efficacy.

Caption: General workflow for antiviral drug screening.

Conclusion and Future Directions

This compound demonstrates significant promise as an antiviral agent, particularly through its well-defined mechanism of EGFR inhibition. The existing research on Mo-MuLV and BPV provides a solid foundation for its potential application against a broader range of viruses that rely on similar host signaling pathways for their replication. Future research should focus on expanding the known antiviral spectrum of this compound to other clinically relevant viruses. Furthermore, detailed structure-activity relationship studies could lead to the development of even more potent and selective analogs. As our understanding of the intricate interplay between viruses and host cell signaling pathways deepens, targeted inhibitors like this compound will undoubtedly play a crucial role in the future of antiviral drug development.

References

- 1. Frontiers | Role of EGF Receptor Regulatory Networks in the Host Response to Viral Infections [frontiersin.org]

- 2. EGF receptor activation decreases retroviral gene transfer through protein kinase C-delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of EGF Receptor Regulatory Networks in the Host Response to Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AG 555 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 555, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the tyrphostin family of compounds, it serves as a valuable tool in cell biology and cancer research to probe the EGFR signaling pathway and its downstream effects. This compound has been shown to induce cell cycle arrest, apoptosis, and inhibit viral replication in various cell models.[2][3][4] These application notes provide detailed protocols for the use of this compound in cell culture, including data on its biological activity and visualizations of its mechanism of action.

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | Tyrphostin this compound, Tyrphostin B46 | [5] |

| CAS Number | 133550-34-2 | [6][7] |

| Molecular Formula | C₁₉H₁₈N₂O₃ | [6][7][8] |

| Molecular Weight | 322.36 g/mol | [6][8] |

| Solubility | Soluble to 30 mM in DMSO | |

| Purity | ≥95% - ≥99% | [6] |

| Storage | Desiccate at +4°C. Stock solutions can be stored at -20°C for one month or -80°C for six months. | [3] |

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the tyrosine kinase domain of EGFR.[1][2] This prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF), thereby blocking the activation of downstream signaling cascades. Key pathways affected include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, which are crucial for cell proliferation, survival, and differentiation.[3][9][10] Additionally, this compound has been reported to block the activation of cyclin-dependent kinase 2 (Cdk2), leading to cell cycle arrest at the G1/S phase.[2][3][4]

Quantitative Data

The following tables summarize the inhibitory concentrations of this compound in various cell lines and against different targets.

Table 1: IC₅₀ Values for Kinase Inhibition

| Target Kinase | IC₅₀ | Selectivity |

| EGFR | 0.7 µM | >50-fold vs. ErbB2, >140-fold vs. Insulin Receptor Kinase |

| ErbB2 (HER2) | 35 µM | |

| Moloney murine leukemia virus (Mo-MuLV) reverse transcriptase | 10.8 µM |

Table 2: IC₅₀ Values for Inhibition of Cell Proliferation

| Cell Line | Cell Type | IC₅₀ | Reference |

| HER 14 | EGFR-dependent cells | 2.5 µM | |

| HPV16-immortalized keratinocytes | Transformed human keratinocytes | 6.4 µM | |

| Normal keratinocytes | Human keratinocytes | 9.4 µM | |

| A-498 | Renal carcinoma | 3-16 µM range | [2][4] |

| Caki-1 | Renal carcinoma | 3-16 µM range | [2][4] |

| Caki-2 | Renal carcinoma | 3-16 µM range | [2][4] |

| RT4 | Transitional carcinoma | 3-16 µM range | [2][4] |

| J82 | Transitional carcinoma | 3-16 µM range | [2][4] |

| T24 | Transitional carcinoma | 3-16 µM range | [2][4] |

| Mo-MuLV-infected NIH3T3 | Murine fibroblasts | 210 µM |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound in DMSO. A concentration of 10-30 mM is recommended.[2] For example, to prepare a 10 mM stock solution, dissolve 3.22 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 2,500-10,000 cells/well).[2]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should bracket the expected IC₅₀ value. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.[2] Include a vehicle control (medium with DMSO only).

-

Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Remove the medium and add 100 µL of the solubilization solution to each well.[11]

-

Incubate the plate at 37°C overnight to dissolve the formazan crystals.[11]

-

Measure the absorbance at 550 nm using a plate reader.[11]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis for EGFR Pathway Inhibition

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of EGFR and downstream targets like ERK.

Materials:

-

Cells of interest

-

6-well or 10 cm cell culture plates

-

This compound stock solution

-

Serum-free medium

-

Recombinant human EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.

-

Pre-treat the cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Troubleshooting and Considerations

-

Solubility: Ensure that this compound is fully dissolved in DMSO before diluting it in the cell culture medium. Precipitation can occur at high concentrations in aqueous solutions.

-

DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible (ideally ≤ 0.5%) and consistent across all experimental conditions, including controls.

-

Cell Line Specificity: The effective concentration of this compound can vary significantly between different cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

-

Treatment Duration: The incubation time with this compound should be optimized based on the specific biological question being addressed. Short incubation times are suitable for studying signaling events, while longer incubations are necessary for assessing effects on cell proliferation and apoptosis.

-

Off-Target Effects: While this compound is a selective EGFR inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations.

Conclusion

This compound is a valuable research tool for investigating EGFR-mediated cellular processes. The protocols and data presented here provide a comprehensive guide for its effective use in cell culture experiments. Careful optimization of experimental parameters will ensure reliable and reproducible results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. AG-555 - Cayman Chemical [bioscience.co.uk]

- 7. scbt.com [scbt.com]

- 8. This compound | 133550-34-2 | IFA55034 | Biosynth [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. raybiotech.com [raybiotech.com]

- 11. selleckchem.com [selleckchem.com]

AG 555 working concentration for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 555, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competing with ATP, this compound effectively blocks EGFR autophosphorylation and subsequent downstream signaling cascades, making it a valuable tool for studying cellular processes regulated by EGFR, including proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to inhibit Cyclin-dependent kinase 2 (Cdk2) activation and modulate the MAP kinase signaling pathway. These application notes provide detailed protocols for utilizing this compound in various experimental settings.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of EGFR tyrosine kinase activity. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, initiating downstream pathways such as the Ras-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell proliferation and survival. This compound competitively binds to the ATP-binding site of the EGFR kinase domain, preventing this autophosphorylation and thereby inhibiting the activation of these downstream signaling cascades. Additionally, this compound has been observed to block Cdk2 activation, leading to cell cycle arrest at the G1/S phase, and to activate the JNK and p38 MAP kinase pathways, which are involved in cellular stress responses and apoptosis.[1]

Data Presentation

The following tables summarize the quantitative data for this compound in various experimental models.

Table 1: Inhibitory Concentrations (IC50) of this compound

| Target/Process | Cell Line/System | IC50 Value | Reference |

| EGFR Kinase Activity | In vitro | 0.7 µM | |

| ErbB2/neu Kinase Activity | In vitro | 35 µM | |

| EGF-dependent Cell Growth | HER 14 cells | 2.5 µM | |

| Moloney Murine Leukemia Virus (Mo-MuLV) Reverse Transcriptase | In vitro | 10.8 µM | |

| Cell Proliferation | Renal Carcinoma Cell Lines (A-498, Caki-1, Caki-2) | 3 - 16 µM | |

| Cell Proliferation | Transitional Carcinoma Cell Lines (RT4, J82, T24) | 3 - 16 µM | |

| Mo-MuLV Infected NIH3T3 Cell Growth | NIH3T3 cells | 210 µM |

Table 2: Recommended Working Concentrations for Cell-Based Assays

| Assay Type | Cell Line | Working Concentration Range | Incubation Time | Notes |

| Inhibition of EGFR Phosphorylation | Various cancer cell lines | 1 - 50 µM | 1 - 24 hours | Serum-starve cells prior to stimulation with EGF. |

| Cell Proliferation/Viability Assay | Psoriatic keratinocytes | 1 - 50 µM | 24 - 72 hours | Perform a dose-response to determine optimal concentration. |

| Cell Proliferation/Viability Assay | ID13 mouse fibroblasts | 30 µM | Not specified | Used for studying viral transcription. |

| Inhibition of Cdk2 Activation | HPV16-immortalized human keratinocytes | 50 µM | Not specified | Induces G1 arrest. |

| Antiviral Assay (Mo-MuLV) | NIH/3T3 cells | 100 µM | 1 hour | Inhibits proviral DNA integration. |

| MAP Kinase (JNK/p38) Activation | Bovine Papillomavirus-transformed fibroblasts | Not specified | Not specified | This compound was shown to induce phosphorylation of JNK and p38. |

Experimental Protocols

Protocol 1: Inhibition of EGFR Phosphorylation (Western Blot Analysis)

This protocol details the steps to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in cultured cells.

Materials:

-

This compound (stock solution in DMSO)

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Epidermal Growth Factor (EGF)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

Procedure:

-

Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal EGFR phosphorylation.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 1 to 4 hours. Include a DMSO vehicle control.

-

EGF Stimulation: Add EGF to a final concentration of 100 ng/mL to all wells (except for a negative control) and incubate for 15 minutes at 37°C.

-

Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

Western Blotting:

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-EGFR 1:1000, anti-total-EGFR 1:1000 in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000 in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate.

-

Normalize the phospho-EGFR signal to total EGFR and β-actin.

-

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol provides a method to determine the effect of this compound on cancer cell proliferation.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

This compound Treatment: Add 100 µL of medium containing various concentrations of this compound (e.g., a serial dilution from 100 µM to 0.1 µM) to the wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Antiviral Assay for Moloney Murine Leukemia Virus (Mo-MuLV)

This protocol is for assessing the inhibitory effect of this compound on the early stages of Mo-MuLV infection.

Materials:

-

This compound (stock solution in DMSO)

-

NIH/3T3 cells

-

Mo-MuLV viral stock

-

Complete cell culture medium

-

Polybrene

-

Genomic DNA isolation kit

-

PCR primers specific for Mo-MuLV proviral DNA

-

qPCR master mix and instrument

Procedure:

-

Cell Seeding: Seed NIH/3T3 cells in 6-well plates and grow to 50-60% confluency.

-

Infection: Pre-treat the cells with medium containing 8 µg/mL Polybrene for 30 minutes. Then, infect the cells with Mo-MuLV in the presence of 100 µM this compound or a DMSO vehicle control.

-

Incubation: Incubate for 1 hour at 37°C.

-

Medium Change: After incubation, remove the virus-containing medium and replace it with fresh complete medium.

-

DNA Extraction: After 24-48 hours post-infection, harvest the cells and extract genomic DNA using a commercial kit.

-

qPCR Analysis: Perform qPCR using primers specific for the Mo-MuLV proviral DNA to quantify the amount of integrated virus. Use primers for a host housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Compare the levels of proviral DNA in this compound-treated cells to the vehicle control to determine the percentage of inhibition.

Mandatory Visualization

Signaling Pathways

Caption: EGFR signaling and points of intervention by this compound.

Experimental Workflow: Inhibition of EGFR Phosphorylation

Caption: Workflow for analyzing EGFR phosphorylation inhibition.

Logical Relationship: Dose-Response Analysis

Caption: Logical flow for determining the IC50 of this compound.

References

Application Notes and Protocols for AG 555

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive information on the solubility, preparation, and biological activity of AG 555, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. The following protocols and data are intended to guide researchers in the effective use of this compound for in vitro and in vivo studies.

Product Information

-

Product Name: this compound

-

Synonyms: Tyrphostin AG-555, Tyrphostin B46, (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)-2-propenamide[1][2]

Mechanism of Action and Biological Activity

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ value of 0.7 μM.[1][3] It displays significant selectivity for EGFR over other kinases, such as ErbB2 (IC₅₀ = 35 μM) and the insulin receptor kinase.[1][6] The EGFR is a cell-surface receptor that plays a crucial role in cancer cell proliferation and tumor invasion.[3]

This compound has been shown to induce G1 growth arrest in transformed cells.[6] In HPV16-immortalized human keratinocytes, this compound was found to inhibit the activation of Cdk2 and induce growth arrest at the G1 phase, which was accompanied by apoptosis.[3] It has also been observed to inhibit the proliferation of various renal and transitional carcinoma cell lines in a dose-dependent manner, with IC₅₀ values ranging from 3 to 16 μM.[3] Furthermore, some studies have indicated that this compound can selectively induce the phosphorylation of JNK and p38 MAP kinases without affecting ERK1/2.[7]

Data Presentation

Solubility of this compound

The solubility of this compound in various common laboratory solvents is summarized in the table below. This information is critical for the preparation of stock and working solutions.

| Solvent | Concentration |

| DMSO | 30 mg/mL (approx. 93 mM) |

| DMF | 30 mg/mL (approx. 93 mM) |

| Ethanol | 20 mg/mL (approx. 62 mM) |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Data compiled from multiple sources.[1][3][6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for later use.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile pipette tips

Procedure:

-

Bring the this compound powder and DMSO to room temperature.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 310.3 µL of DMSO to 1 mg of this compound).

-

Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.[3]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the concentrated stock solution to prepare working solutions for treating cells in culture.

Materials:

-

This compound concentrated stock solution (from Protocol 1)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile conical tubes or microcentrifuge tubes

-

Pipettes and sterile pipette tips

Procedure:

-

Thaw a single aliquot of the this compound concentrated stock solution at room temperature.

-

Determine the final desired concentration of this compound for your experiment.

-

Perform a serial dilution of the stock solution in fresh, pre-warmed cell culture medium to achieve the final working concentration. For example, to prepare a 30 µM working solution from a 10 mM stock, you can perform a 1:333.3 dilution.

-

It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically below 0.5%.[3]

-

Add the prepared working solution to your cell cultures. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.[3]

Visualizations

Caption: Inhibition of the EGFR signaling pathway by this compound.

Caption: Experimental workflow for this compound solution preparation.

References

AG 555: Application Notes and Protocols for Cancer Cell Line Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AG 555, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), for in vitro cancer research. This document details the mechanism of action, summarizes key quantitative data, and offers detailed protocols for essential experiments to assess the effects of this compound on cancer cell lines, with a particular focus on treatment duration.

Introduction to this compound

This compound, also known as Tyrphostin B46, is a tyrosine kinase inhibitor that specifically targets EGFR.[1] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, differentiation, and migration.[2][3] In many types of cancer, this pathway is dysregulated, often through overexpression or mutation of EGFR, leading to uncontrolled cell growth. By competitively inhibiting ATP binding to the EGFR kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling cascades.[1] This inhibition can lead to cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on EGFR signaling.

Mechanism of Action: EGFR Signaling Pathway Inhibition

This compound exerts its anti-cancer effects by disrupting the EGFR signaling cascade. The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating downstream signaling.

Key pathways activated by EGFR include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.

-

PI3K-Akt-mTOR Pathway: Crucial for cell survival and inhibition of apoptosis.

-

JAK-STAT Pathway: Also contributes to cell survival and proliferation.

-

PLCγ Pathway: Involved in calcium signaling and protein kinase C (PKC) activation.

By inhibiting EGFR autophosphorylation, this compound effectively blocks the initiation of these downstream signals, leading to a reduction in cancer cell proliferation and survival.

Data Presentation: Efficacy of this compound in Cancer Cell Lines